5,5'-Di(naphtho[2,1-b]furan-2-yl)-2,2'-bi-1,3,4-oxadiazole
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Overview
Description
5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole is a complex organic compound featuring a unique structure that combines naphthofuran and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of naphthofuran intermediates, followed by their coupling with oxadiazole units through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as photochemical reactions, which involve the use of light to drive chemical transformations, can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, where functional groups are replaced by others, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthofuran-oxadiazole derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can interact with various biological pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan derivatives: These compounds share the naphthofuran moiety and exhibit similar chemical properties.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are structurally related and may have comparable reactivity and applications.
Uniqueness
5,5’-Di(naphtho[2,1-b]furan-2-yl)-2,2’-bi-1,3,4-oxadiazole is unique due to its combination of naphthofuran and oxadiazole units, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various advanced applications in materials science and medicinal chemistry .
Properties
CAS No. |
61256-06-2 |
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Molecular Formula |
C28H14N4O4 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-5-(5-benzo[e][1]benzofuran-2-yl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C28H14N4O4/c1-3-7-17-15(5-1)9-11-21-19(17)13-23(33-21)25-29-31-27(35-25)28-32-30-26(36-28)24-14-20-18-8-4-2-6-16(18)10-12-22(20)34-24/h1-14H |
InChI Key |
SNCXJPKBKMXFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=NN=C(O5)C6=CC7=C(O6)C=CC8=CC=CC=C87 |
Origin of Product |
United States |
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